(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide
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Overview
Description
The compound “(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide” is a derivative of 6-bromobenzo[d]thiazol-2(3H)-one . It is a part of a series of compounds synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .
Synthesis Analysis
The synthesis of this compound involves a 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction . This process results in a series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives .Molecular Structure Analysis
The molecular formula of the compound is C10H7BrN2S . The molecular weight is 267.15 .Chemical Reactions Analysis
The compound is part of a series of 1,2,3-triazole derivatives synthesized by 1,3-dipolar cycloaddition . The terminal alkynes undergo oxidative alkyne–alkyne coupling under ATRP conditions, resulting in polymers with bimodal molecular weight distributions .Physical and Chemical Properties Analysis
The compound has a molecular weight of 267.15 . More detailed physical and chemical properties are not available in the retrieved literature.Scientific Research Applications
Materials Science Applications
The synthesis and structural analysis of benzo[d][1,2,3]thiadiazole derivatives have demonstrated their significant potential in organic semiconductors. These materials are pivotal for optoelectronic devices, including transistors, solar cells, and photodetectors. The study by Chen et al. (2016) introduced isomers like 6-fluoro-isoBT and 5,6-difluoro-isoBT for constructing high-performance semiconducting polymers. The polymers exhibited remarkable electronic properties, with one variant showing power conversion efficiencies of 9% in solar cells, indicating a promising avenue for advanced optoelectronic applications (Chen et al., 2016).
Photodynamic Therapy (PDT)
The use of benzothiazole derivatives in photodynamic therapy for cancer treatment has been explored due to their favorable photophysical and photochemical properties. Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds substituted with benzothiazole-derived Schiff bases, showing high singlet oxygen quantum yields. These compounds are highlighted for their potential as Type II photosensitizers in PDT, capable of efficiently generating reactive oxygen species to induce cell death in cancerous tissues (Pişkin, Canpolat, & Öztürk, 2020).
Organic Synthesis
In the realm of organic synthesis, the design and construction of novel heterocycles incorporating benzothiazole units have been a focal point. Kulakov et al. (2016) reported the synthesis of benzylidene and furylidene derivatives of tricyclic thiazolo[2,3-d][1,3,5]oxadiazocines. These compounds are synthesized as mixtures of Z- and E-isomers, with the Z-isomer's structure confirmed by X-ray structural analysis. This work demonstrates the versatility of benzothiazole derivatives in synthesizing complex molecules with potential applications in medicinal chemistry and materials science (Kulakov et al., 2016).
Future Directions
The synthesized compounds showed good cytotoxicity against the tested cell lines as compared with that of standard drug Cisplatin . The antibacterial activity of the newly synthesized triazole derivatives were also studied against different bacteria . These findings suggest potential future directions in the development of novel chemotherapeutics, which selectively act on the target without the side effects .
Properties
IUPAC Name |
N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2OS/c1-4-7-17-11-6-5-10(15)8-12(11)19-14(17)16-13(18)9(2)3/h1,5-6,8-9H,7H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNYZAKTJCSHLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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